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molecular formula C10H12O B147066 Isobutyrophenone CAS No. 611-70-1

Isobutyrophenone

Cat. No. B147066
M. Wt: 148.2 g/mol
InChI Key: BSMGLVDZZMBWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313312B1

Procedure details

Concentrated nitric acid (20 ml) was added cautiously with cooling to concentrated sulphuric acid (50 ml) maintaining a temperature of −5° C. Another solution of 2-methyl-1-phenyl-1-propanone (29.6 g, 0.2 mol) in concentrated sulphuric acid (70 ml) was made up with shaking, keeping the temperature at −5° C. The former nitric acid/sulphuric acid solution was added portionwise over 30 min to the latter solution of ketone in sulphuric acid keeping the temperature at −10° C.+/−5° C. during the addition and for a subsequent 30 min. The reaction mixture was poured onto crushed ice (1 l) and then extracted with diethyl ether (3×100 ml). The organic extracts were washed with water (300 ml) and then brine (300 ml), dried (Na2SO4) and then concentrated in vacuo. The crude product was obtained as an orange oil (40 g) which was purified by chromatography on silica gel (450 g) eluting with hexane :diethyl ether (9:1) to give the title compound as a pale yellow solid (16.3 g, 42%), m.p.33-35° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][CH:6]([CH3:15])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8].[N+]([O-])(O)=O.S(=O)(=O)(O)O>S(=O)(=O)(O)O>[CH3:5][CH:6]([CH3:15])[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[CH:10]=1)=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
29.6 g
Type
reactant
Smiles
CC(C(=O)C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].S(O)(O)(=O)=O
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C
ADDITION
Type
ADDITION
Details
during the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 ml)
WASH
Type
WASH
Details
The organic extracts were washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (300 ml), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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